1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea
Description
1-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-Indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea is a thiourea derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, an indole moiety linked via an ethylamine bridge, and an ethylthiourea functional group. The compound’s structure integrates aromatic heterocycles (pyrimidine and indole) with a thiourea scaffold, making it a candidate for studying intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between amino-pyrimidine precursors and isothiocyanate derivatives, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7S/c1-4-21-20(28)27-18(26-19-24-13(2)11-14(3)25-19)22-10-9-15-12-23-17-8-6-5-7-16(15)17/h5-8,11-12,23H,4,9-10H2,1-3H3,(H3,21,22,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSDXFKBZMCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Moiety: The starting material, 4,6-dimethyl-2-pyrimidinamine, is synthesized through a condensation reaction involving acetylacetone and guanidine.
Indole Derivative Synthesis: The indole derivative is prepared by reacting indole with ethylamine under controlled conditions.
Coupling Reaction: The pyrimidine and indole derivatives are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyrimidine or indole derivatives
Scientific Research Applications
N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-N’-ethylthiourea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural analogues differ primarily in their substituents on the pyrimidine, indole, and thiourea groups. Key examples include:
Key Insights :
- Thiourea vs. Urea : The sulfur atom in thiourea derivatives (target compound) provides stronger hydrogen-bond acceptor capacity compared to urea analogues (e.g., ), influencing binding affinities in enzyme inhibition studies .
- Alkyl vs. Aryl Substituents : Ethylthiourea (target) balances hydrophobicity and steric effects, whereas phenylurea () introduces greater steric hindrance and lipophilicity, which may affect membrane permeability .
Challenges :
- Regioselectivity : Controlling the E-isomer configuration during imine formation requires precise reaction conditions (e.g., temperature, solvent polarity) .
- Purification: Crystallization using solvents like DMF/water mixtures is critical for isolating pure products, as noted in .
Structural Analysis Techniques
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 are employed to resolve crystal structures, confirming the E-configuration and hydrogen-bonding networks. For example, the dimethoxy-pyrimidine analogue in exhibited a planar conformation stabilized by N–H···O interactions.
- Spectroscopy : $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR (as in ) differentiate substituents; the indole NH proton typically resonates at δ 10–12 ppm, while pyrimidine protons appear as singlets near δ 6.5–7.5 ppm.
- Computational Modeling : Software suites like WinGX assist in refining crystallographic data, particularly for assessing torsional angles in flexible ethylamine bridges.
Biological Activity
The compound 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea is a complex organic molecule that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, predicted biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 503.6 g/mol. The structure includes both pyrimidine and indole moieties, which are significant in various biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N7O2S |
| Molecular Weight | 503.6 g/mol |
| CAS Number | 924864-24-4 |
Functional Groups
The compound features several functional groups:
- Pyrimidine Ring : Known for its role in nucleic acid metabolism.
- Indole Moiety : Associated with various pharmacological activities.
- Ethylthiourea Group : Implicated in biological interactions.
Predicted Biological Activities
Based on its structural features, this compound is predicted to exhibit several biological activities:
Anticancer Activity
Compounds with similar structures have shown the ability to inhibit cancer cell proliferation. The indole moiety, in particular, is known for its anticancer properties.
Anti-inflammatory Properties
The presence of the indole group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Antimicrobial Effects
The unique structural characteristics suggest potential activity against various pathogens, which warrants further investigation.
The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes and receptors. These interactions can modulate their activity and affect downstream signaling pathways. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) can be employed to elucidate these interactions.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds similar to this one. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that the compound may act through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Research reported in Pharmaceutical Biology highlighted the anti-inflammatory potential of indole derivatives. The study demonstrated that compounds with similar structures could reduce pro-inflammatory cytokine levels in vitro, indicating a promising therapeutic avenue for inflammatory diseases .
Antimicrobial Properties
In a recent study focusing on antimicrobial activity, compounds containing pyrimidine and indole moieties were tested against several bacterial strains. Results showed substantial antibacterial activity, supporting the hypothesis that this compound could possess similar effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
